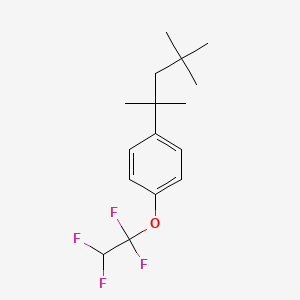
1-(1,1,2,2-Tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1,2,2-Tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene is a synthetic organic compound that features a benzene ring substituted with a tetrafluoroethoxy group and a trimethylpentan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1,2,2-Tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene typically involves the following steps:
Formation of Tetrafluoroethoxy Group: This can be achieved by reacting 1,1,2,2-tetrafluoroethanol with an appropriate halogenating agent to form the tetrafluoroethoxy group.
Attachment to Benzene Ring: The tetrafluoroethoxy group is then attached to the benzene ring through an electrophilic aromatic substitution reaction.
Introduction of Trimethylpentan-2-yl Group: The trimethylpentan-2-yl group can be introduced via a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This allows for high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1,1,2,2-Tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties or as a drug delivery agent.
Industry: Used in the production of specialty chemicals, polymers, or as a component in advanced materials.
Mechanism of Action
The mechanism of action of 1-(1,1,2,2-Tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1,1,2,2-Tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene: Unique due to its specific substituents.
1-(1,1,2,2-Tetrafluoroethoxy)benzene: Lacks the trimethylpentan-2-yl group.
4-(2,4,4-Trimethylpentan-2-yl)benzene: Lacks the tetrafluoroethoxy group.
Uniqueness
This compound is unique due to the presence of both the tetrafluoroethoxy and trimethylpentan-2-yl groups, which confer distinct chemical and physical properties, making it valuable for specific applications.
Properties
CAS No. |
163036-61-1 |
|---|---|
Molecular Formula |
C16H22F4O |
Molecular Weight |
306.34 g/mol |
IUPAC Name |
1-(1,1,2,2-tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C16H22F4O/c1-14(2,3)10-15(4,5)11-6-8-12(9-7-11)21-16(19,20)13(17)18/h6-9,13H,10H2,1-5H3 |
InChI Key |
AYAUOMXPHJVCLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)
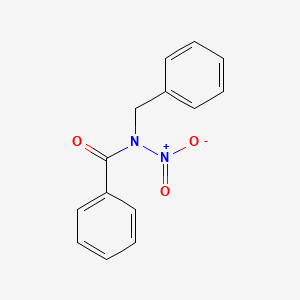
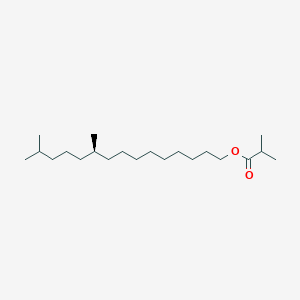
![8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B14279106.png)
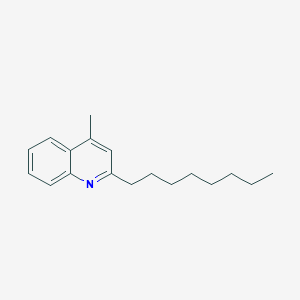
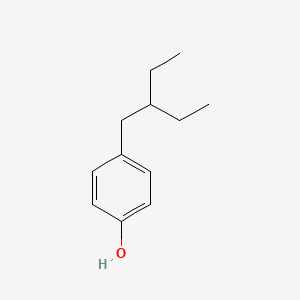
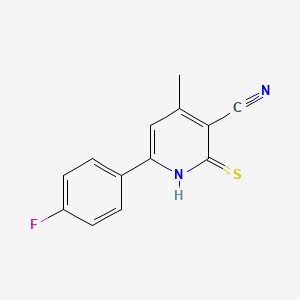
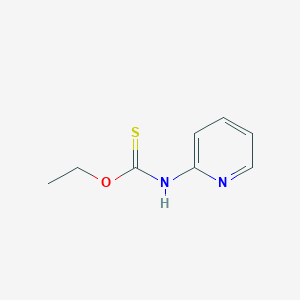
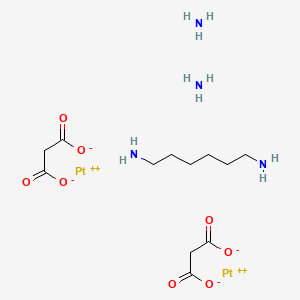

![3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one](/img/structure/B14279141.png)
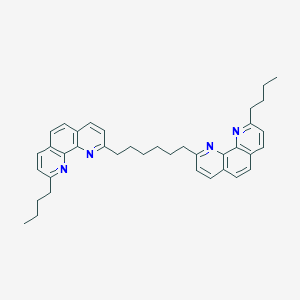
![6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione](/img/structure/B14279154.png)

